

Application Notes and Protocols: Preparation of BAY 61-3606 Hydrochloride Stock Solution

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Compound of Interest

Compound Name: BAY 61-3606 hydrochloride

Cat. No.: B1588918

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Audience: Researchers, scientists, and drug development professionals.

Introduction: BAY 61-3606 is a potent, ATP-competitive, and highly selective inhibitor of spleen tyrosine kinase (Syk) with a K_i of 7.5 nM and an IC_{50} of 10 nM.^{[1][2]} It is a valuable tool for studying Syk-mediated signaling pathways in various biological contexts, including allergy, inflammation, and cancer.^{[3][4]} Accurate and consistent experimental results depend on the correct preparation and storage of BAY 61-3606 stock solutions. These notes provide detailed protocols and essential data for preparing, storing, and handling **BAY 61-3606 hydrochloride** solutions to ensure their stability and efficacy for in vitro and in vivo studies.

Chemical and Physical Data

Properly identifying the specific form of BAY 61-3606 is crucial, as it is available as a monohydrochloride or dihydrochloride salt, which affects its molecular weight and subsequent calculations for molarity.

Property	Description
Compound Name	2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride[2]
Synonyms	Syk Inhibitor IV[5]
Appearance	Light yellow to yellow crystalline solid[1][2][5]
Purity	Typically ≥98% by HPLC[2][3][6]
Molecular Weight	Monohydrochloride: 426.9 g/mol [2][4] Dihydrochloride: 463.32 g/mol [7] Free Base: 390.40 g/mol [6]

Solubility Data

The solubility of **BAY 61-3606 hydrochloride** can vary between suppliers and batches. It is recommended to consult the vendor-specific datasheet. The use of fresh, anhydrous DMSO is advisable as hygroscopic DMSO can significantly reduce solubility.[8]

Solvent	Concentration	Comments
DMSO	2 mg/mL to 25 mg/mL	Sonication or gentle warming may be required to achieve higher concentrations.[1][5] For example, solubility of 25 mg/mL (58.57 mM) can be achieved with ultrasonication and warming.[1]
Water	15 mg/mL to 30 mg/mL	The hydrate form is reported to be soluble in water.[3]
Methanol	~1 mg/mL	Limited solubility.[3]

Storage and Stability

Correct storage is critical to maintain the integrity of the compound in both its solid and dissolved forms.

Form	Storage Temperature	Duration	Special Instructions
Solid Powder	-20°C	≥ 3 years[2][5]	Store sealed and protected from moisture.[1]
Stock Solution	-80°C	6 to 12 months[1][5]	Aliquot to avoid repeated freeze-thaw cycles. Use within 6 months for optimal results.[1]
-20°C	1 to 3 months[1]	Suitable for short-term storage. Aliquotting is highly recommended.	

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution using BAY 61-3606 monohydrochloride (MW: 426.9 g/mol). Adjust calculations accordingly if using the dihydrochloride form or a different desired concentration.

Materials:

- **BAY 61-3606 hydrochloride** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryovials
- Pipettors and sterile tips

- Vortex mixer
- Water bath or sonicator (optional)

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle the powdered compound in a chemical fume hood or ventilated enclosure to avoid inhalation.
- Consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Procedure:

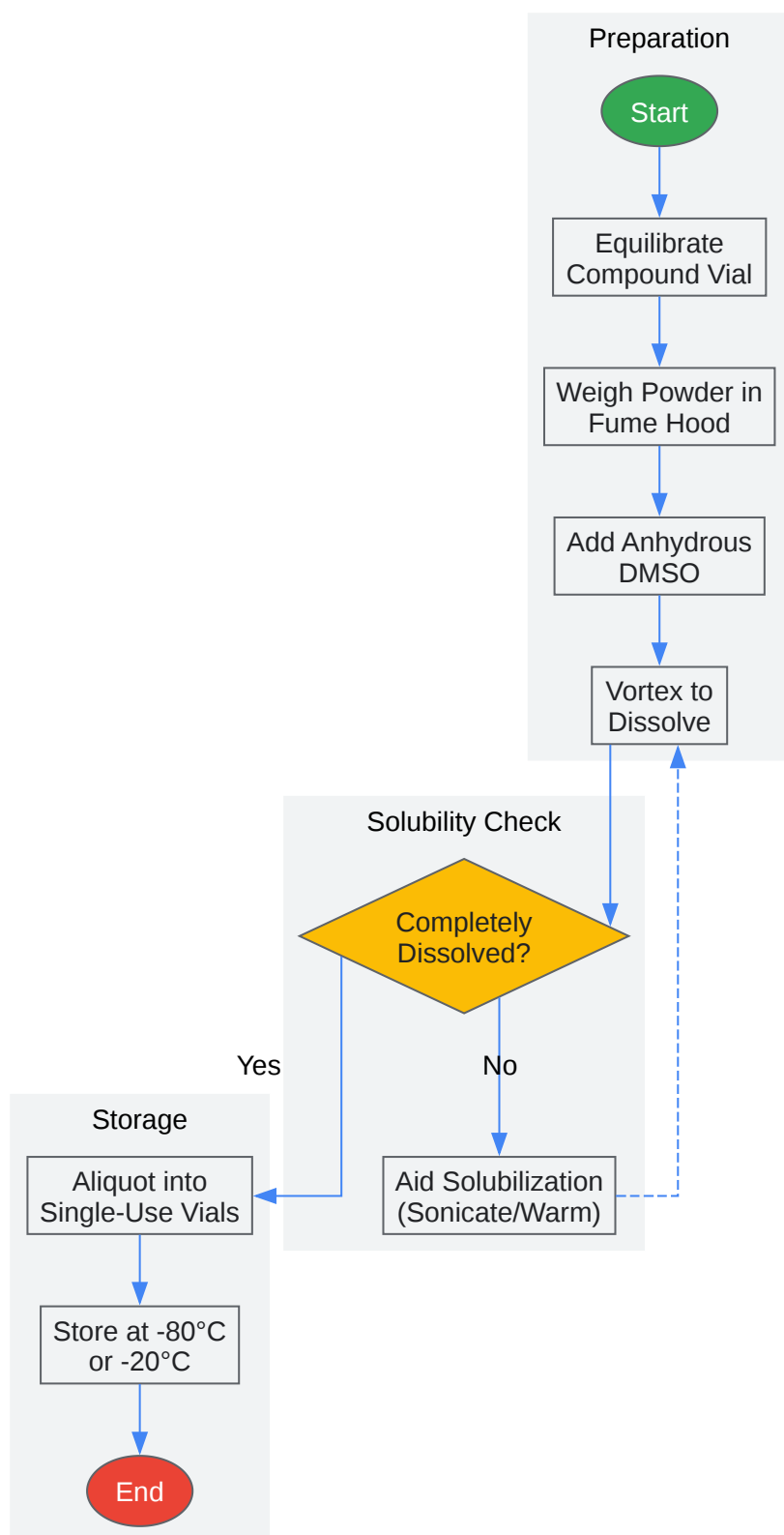
- Equilibration: Allow the vial of **BAY 61-3606 hydrochloride** powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
- Weighing: Weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.27 mg of BAY 61-3606 monohydrochloride.
 - Calculation: $\text{Volume (L)} \times \text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
 - $0.001 \text{ L} \times 0.01 \text{ mol/L} \times 426.9 \text{ g/mol} = 0.00427 \text{ g} = 4.27 \text{ mg}$
- Dissolution: Add the appropriate volume of DMSO to the powder. For 4.27 mg, add 1 mL of DMSO.
- Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
- Solubilization Aid (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or warm it gently in a water bath (37-60°C) for a short period.^{[1][5]} Visually inspect for complete dissolution.
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials or microcentrifuge

tubes.[\[1\]](#)

- Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[\[1\]](#)[\[5\]](#)

Visualizations

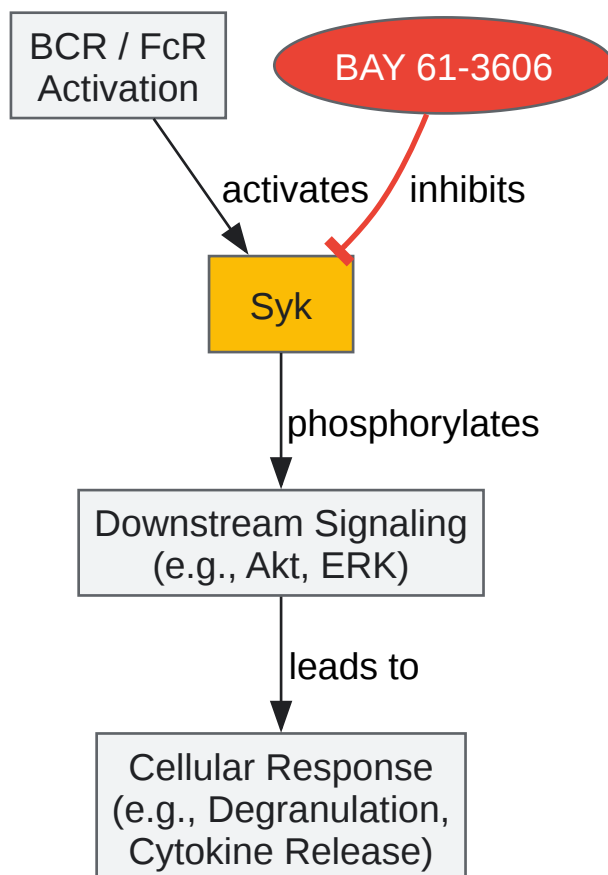
Workflow for Stock Solution Preparation



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Caption: Workflow for preparing **BAY 61-3606 hydrochloride** stock solution.

Syk Signaling Pathway Inhibition



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Caption: Inhibition of the Syk signaling pathway by BAY 61-3606.

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